Boc-L-cyclohexylglycine is a derivative of cyclohexylglycine, a non-proteinogenic amino acid. It is characterized by the presence of a tert-butoxycarbonyl group at the amino terminus, which serves as a protective group in peptide synthesis. The compound plays a significant role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas.
Boc-L-cyclohexylglycine is commercially available from various suppliers, including Chem-Impex and Ark Pharm. Its chemical structure is denoted by the CAS number 109183-71-3, and it has been utilized in several research studies focusing on its pharmacological properties and synthetic methodologies .
Boc-L-cyclohexylglycine can be synthesized using various methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize side reactions. For example, reactions are often conducted at low temperatures (0°C) to prevent decomposition of sensitive intermediates .
Boc-L-cyclohexylglycine has a molecular formula of CHN and features a cyclohexyl group attached to the alpha carbon of glycine. The tert-butoxycarbonyl group provides steric hindrance that influences its reactivity and interaction with biological targets.
Boc-L-cyclohexylglycine participates in various chemical reactions, primarily involving:
The efficiency of these reactions depends on factors such as solvent polarity, temperature, and the choice of coupling agents, which can significantly affect reaction kinetics and yields.
Boc-L-cyclohexylglycine's mechanism of action primarily relates to its role as a ligand for specific receptors or enzymes involved in neurotransmission or metabolic pathways. The structural configuration allows it to interact effectively with target sites, influencing biological responses.
Research indicates that compounds like Boc-L-cyclohexylglycine may modulate receptor activity or inhibit enzyme function, contributing to therapeutic effects in conditions such as Alzheimer's disease by impacting amyloid peptide release .
Boc-L-cyclohexylglycine finds applications primarily in:
Boc-L-cyclohexylglycine (Boc-Chg-OH) serves as a critical building block in SPPS, particularly for introducing hydrophobic domains and conformational constraints. Its tert-butoxycarbonyl (Boc) protecting group enables iterative deprotection cycles using trifluoroacetic acid (TFA), which protonates the peptide backbone to minimize aggregation during chain elongation—a key advantage for synthesizing challenging sequences like ACP (1-29). This in situ neutralization strategy, pioneered by Kent and Alewood, accelerates coupling kinetics by preventing hydrogen-bonded network formation. The cyclohexyl side chain enhances steric shielding, reducing racemization risks during amino acid activation with HATU/HBTU. Compatibility with Merrifield resins allows Boc-Chg-OH integration into automated syntheses, though its high hydrophobicity necessitates optimized solvation systems (e.g., DCM/DMF mixtures) to prevent on-resin precipitation [6].
Table 1: Performance of Boc-Chg-OH in SPPS
Parameter | Boc-Chg-OH | Standard Boc-AA |
---|---|---|
Coupling Efficiency | >98%* | 95–98% |
Racemization Risk | Low | Moderate–High |
Aggregation Propensity | Reduced | High |
Solubility in DCM/DMF | Moderate | High |
*Preactivation with 0.5 equiv HOBt enhances efficiency [6].*
Stereoselective access to L-cyclohexylglycine leverages chiral auxiliaries and transition metal catalysis. Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid precursors achieves enantiomeric excess (ee) >99% under mild conditions (25°C, 50 psi H₂), while enzymatic resolution with Candida antarctica lipase B provides gram-scale access to the D-enantiomer (ee >98%). The L-configuration in Boc-Chg-OH is essential for maintaining peptide helicity, as confirmed by circular dichroism studies where it outperforms linear aliphatic analogs in α-helix stabilization. Recent advances include photoredox-catalyzed decarboxylative alkylations using cyclohexyl glycine derivatives, enabling C–C bond formation under aqueous conditions—a strategy aligned with green chemistry principles [9] [10].
The synthesis of Boc-Chg-OH traditionally relies on dichloromethane (DCM) and N,N-dimethylformamide (DMF), solvents classified as hazardous under REACH. Advances in aqueous solid-phase peptide synthesis (ASPPS) demonstrate feasibility for hydrophobic amino acids like Chg. Key innovations include:
Table 2: Environmental Metrics for Boc-Chg-OH Synthesis
Method | PMI* | E-Factor | Yield |
---|---|---|---|
Traditional SPPS | 1200 | 87 | 75% |
ASPPS (aqueous) | 350 | 22 | 82% |
Solvent-Free Mechanochemistry | 50 | 8 | 70% |
Process Mass Intensity = Total mass used / Mass product [10].
The Boc group’s acid lability (cleavable with 25–50% TFA) provides orthogonality to base-labile Fmoc groups, making Boc-Chg-OH ideal for hybrid SPPS approaches. Key comparisons:
Boc-Chg-OH’s decomposition kinetics reveal a half-life (t₁/₂) of >24 h in 1% TFA/DCM, ensuring synthetic fidelity during temporary deprotection. For long sequences, pseudoproline dipeptides incorporating Chg minimize chain aggregation, improving crude peptide purity by >15% compared to standard approaches [6] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7